molecular formula C6H4BBrClFO2 B1527144 3-Bromo-4-chloro-2-fluorophenylboronic acid CAS No. 1987879-74-2

3-Bromo-4-chloro-2-fluorophenylboronic acid

Cat. No.: B1527144
CAS No.: 1987879-74-2
M. Wt: 253.26 g/mol
InChI Key: NCASPTLBORLQPV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organoboron compounds with multiple substituents. According to official nomenclature rules, the compound is designated as (3-bromo-4-chloro-2-fluorophenyl)boronic acid, where the phenyl ring substituents are numbered according to standard aromatic substitution patterns. The boronic acid functional group is considered the principal functional group, giving the compound its primary classification as a boronic acid derivative. The halogen substituents are positioned at carbons 2, 3, and 4 of the phenyl ring, with fluorine occupying the ortho position relative to the boronic acid group, bromine at the meta position, and chlorine at the para position.

Properties

IUPAC Name

(3-bromo-4-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCASPTLBORLQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Halogenated Aromatic Intermediate

A key intermediate is 3-bromo-4-chloro-2-fluorobenzene or closely related halogenated aromatic compounds. The selective bromination of 4-fluorobenzaldehyde or 4-chlorobenzene derivatives can be achieved using controlled bromination techniques that avoid over-bromination and minimize environmental hazards.

  • Selective Bromination : Sodium bromide and sodium hypochlorite in acidic aqueous media under ultrasonic conditions have been effectively used to brominate 4-fluorobenzaldehyde to 3-bromo-4-fluorobenzaldehyde with high purity (99.2-99.4%) and yields (~90%). This environmentally safer method avoids the direct use of elemental bromine, reducing toxicity and hazards.
Step Reagents/Conditions Outcome
(1) 4-Fluorobenzaldehyde in dichloromethane Solution A
(2) Sodium bromide + 35% HCl in water Solution B
(3) Mix A & B, ultrasonic waves, add NaOCl (8-10%) dropwise Bromination to 3-bromo-4-fluorobenzaldehyde
(4) Ultrasonic treatment, stirring, phase separation, crystallization Pure product, 90%+ yield

This brominated intermediate is essential for subsequent boronic acid synthesis.

Lithiation and Boronation to Form Boronic Acid

The introduction of the boronic acid group is commonly achieved via lithiation of the halogenated aromatic compound followed by reaction with a boron source such as trimethyl borate.

  • Procedure Example (adapted from synthesis of 4-chloro-2-fluorophenylboronic acid, closely related compound):
Step Reagents/Conditions Description
1 1-Bromo-4-chloro-2-fluorobenzene + n-butyllithium (2.5 M in hexane) in anhydrous tetrahydrofuran (THF) at -78°C for 1 hour Formation of aryllithium intermediate
2 Addition of trimethyl borate in THF at -78°C for 0.5 hour Boronation step
3 Quenching with 1N HCl aqueous solution at room temperature Hydrolysis to boronic acid
4 Extraction, drying, and recrystallization Isolation of 4-chloro-2-fluorophenylboronic acid with 81% yield

By analogy, the same lithiation-boronation strategy applies to 3-bromo-4-chloro-2-fluorophenylboronic acid, starting from the corresponding 3-bromo-4-chloro-2-fluorobenzene precursor.

4 Comparative Data Table: Preparation Parameters

Parameter Description/Condition Outcome/Notes
Halogenation method NaBr + NaOCl in acidic aqueous media (ultrasound-assisted) High selectivity, 90%+ yield, high purity
Lithiation reagent n-Butyllithium (2.5 M in hexane) Effective metalation at -78°C
Boron source Trimethyl borate Efficient boronation
Solvent Anhydrous tetrahydrofuran (THF) Maintains low temperature and solubility
Temperature -78°C (lithiation and boronation), room temp (quenching) Controls regioselectivity and stability
Yield ~81% for related boronic acid; expected similar for target compound High yield for boronic acid formation

5 Research Findings and Notes

  • The key challenge in synthesizing this compound lies in achieving regioselective halogenation without over-substitution or side reactions.
  • The ultrasound-assisted bromination method provides a safer and environmentally friendlier alternative to traditional bromination with elemental bromine, yielding high purity intermediates suitable for further functionalization.
  • The lithiation-boronation sequence is a well-established method for introducing boronic acid groups on halogenated aromatic rings, with careful temperature control to avoid side reactions.
  • Although direct literature on this compound synthesis is limited, extrapolation from closely related compounds supports the described methodology as the most practical and efficient route.

6 Summary

The preparation of this compound involves:

  • Selective bromination of 4-fluorobenzaldehyde derivatives using sodium bromide and sodium hypochlorite in acidic aqueous media under ultrasonic conditions to obtain the brominated intermediate with high purity and yield.
  • Subsequent lithiation of the halogenated aromatic intermediate with n-butyllithium at low temperature, followed by reaction with trimethyl borate to install the boronic acid functionality.
  • Final hydrolysis and purification steps yield the target boronic acid compound in high yield and purity.

This synthetic route balances safety, environmental considerations, and efficiency, making it suitable for laboratory and potential industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-chloro-2-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-2-fluorophenylboronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the transfer of the boronic acid group to the halide substrate, forming a new carbon-carbon bond. The presence of halogen atoms on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Similar Halogenated Phenylboronic Acids

Structural Analogs and Substituent Effects

The reactivity, stability, and applications of arylboronic acids are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for Halogenated Phenylboronic Acids
Compound Name Substituent Positions Molecular Weight (g/mol) CAS Number Key Properties/Applications References
3-Bromo-4-chloro-2-fluorophenylboronic acid Br (3), Cl (4), F (2) 252.26 86988-02-5 Discontinued; used in cross-coupling
4-Chloro-3-(trifluoromethyl)phenylboronic acid Cl (4), CF₃ (3) 222.43 32247-96-4 High reactivity due to CF₃ group
3-Bromo-5-chloro-2-fluorophenylboronic acid Br (3), Cl (5), F (2) 252.26 - Altered halogen positions affect electronic density
4-Chloro-2-fluorobenzeneboronic acid Cl (4), F (2) 174.38 160591-91-3 Simpler structure; higher solubility
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid Cl (3), OH (2), CF₃ (4) 240.00 2121512-08-9 Hydroxy group enhances hydrogen bonding

Key Differences and Implications

Electronic Effects :

  • The trifluoromethyl (CF₃) group in 4-Chloro-3-(trifluoromethyl)phenylboronic acid is strongly electron-withdrawing, enhancing electrophilicity and reaction rates in cross-couplings compared to the target compound .
  • Fluorine at the 2-position in this compound increases ring stability via inductive effects but may reduce solubility due to hydrophobicity .

Synthetic Utility: The bromo group in the target compound allows for further functionalization via cross-coupling or nucleophilic substitution, a feature absent in non-brominated analogs like 4-Chloro-2-fluorobenzeneboronic acid . Hydroxy groups in 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid enable hydrogen bonding, making it suitable for crystal engineering or coordination chemistry applications .

Commercial Availability and Challenges

  • Alternatives : Analogs such as 3-Bromo-5-chloro-2-fluorophenylboronic acid (BB-4954) and 4-Chloro-3-(trifluoromethyl)phenylboronic acid are viable substitutes, though their distinct electronic profiles may require reaction optimization .

Biological Activity

3-Bromo-4-chloro-2-fluorophenylboronic acid is an organoboron compound notable for its unique halogenated structure, which includes bromine, chlorine, and fluorine substituents on a phenyl ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C₆H₄BBrClF O
  • Molecular Weight : 253.26 g/mol
  • Structure : The compound features a boronic acid functional group, which is crucial for its reactivity in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Potential Applications:

  • Medicinal Chemistry : The compound's boronic acid moiety allows it to participate in various chemical reactions that can lead to the development of new pharmaceuticals.
  • Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules.

Comparative Analysis with Related Compounds

The following table compares this compound with other similar boronic acids:

Compound NameMolecular FormulaUnique Features
This compoundC₆H₄BBrClF OContains three halogens; versatile in coupling reactions
3-Bromo-phenylboronic acidC₆H₅BBrOLacks chlorine and fluorine; simpler structure
4-Chloro-phenylboronic acidC₆H₅BClOOnly contains chlorine; no bromine or fluorine
3-Fluoro-phenylboronic acidC₆H₅BF OContains only fluorine; different reactivity profile

This comparison highlights the unique reactivity profile of this compound due to the presence of multiple halogens.

Case Studies and Research Findings

Future Research Directions

Given the promising structural characteristics and potential applications of this compound, further investigation into its biological activity is warranted. Future studies could explore:

  • In vitro and In vivo Studies : Testing the compound's efficacy against specific biological targets or disease models.
  • Mechanism of Action Studies : Understanding how this compound interacts at a molecular level with various biological systems.
  • Toxicity and Safety Profiles : Evaluating the safety of this compound in biological systems to ascertain its viability for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-4-chloro-2-fluorophenylboronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogen-directed Miyaura borylation or palladium-catalyzed cross-coupling. For example, halogen exchange on pre-substituted aryl halides (e.g., 3-bromo-4-chloro-2-fluorobenzene) with bis(pinacolato)diboron under inert atmospheres achieves yields >75% when using Pd(dppf)Cl₂ as a catalyst and potassium carbonate as a base in THF at 80°C . Optimizing ligand choice (e.g., SPhos) and avoiding moisture are critical for selectivity.

Q. How should researchers purify and characterize this compound to ensure high purity for Suzuki-Miyaura reactions?

  • Methodological Answer : Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is recommended. Characterization requires ¹H/¹³C NMR to confirm boronic acid substitution (δ ~7.5-8.5 ppm for aromatic protons) and HPLC-MS (ESI+) for mass validation (expected [M+H]⁺ ~252.3). Purity >95% is essential to avoid side reactions in cross-coupling .

Q. What analytical techniques are most reliable for verifying the structural integrity of this boronic acid?

  • Methodological Answer :

  • ¹¹B NMR : A sharp peak near δ 30 ppm confirms the boronic acid group.
  • X-ray crystallography : Resolves substituent positions (e.g., bromine at C3, chlorine at C4, fluorine at C2).
  • FT-IR : B-O stretching vibrations at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹ .

Q. What storage conditions are required to prevent degradation of this compound?

  • Methodological Answer : Store at 0–6°C under inert gas (argon) in amber glass vials to minimize hydrolysis of the boronic acid group. Long-term stability tests show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : The bulky bromine (C3) and chlorine (C4) reduce coupling efficiency with hindered partners (e.g., ortho-substituted aryl halides).
  • Electronic effects : The electron-withdrawing fluorine (C2) enhances electrophilicity at the boronic acid group, accelerating transmetallation in Pd-catalyzed reactions. DFT calculations show a Hammett σₚ value of +0.43 for the substituent ensemble, favoring oxidative addition .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer : Discrepancies often arise from ligand choice and solvent polarity. For example:

  • Pd(OAc)₂ with SPhos : Achieves 90% yield in dioxane but <50% in DMF due to solvent coordination.
  • Base selection : Cs₂CO₃ outperforms K₂CO₃ in polar aprotic solvents. Systematic screening (DoE) is recommended to optimize conditions .

Q. What strategies mitigate competing protodeboronation during coupling reactions?

  • Methodological Answer : Protodeboronation is minimized by:

  • Low-temperature reactions (0–25°C).
  • Additives : 2,6-Lutidine (0.5 equiv) stabilizes the boronic acid.
  • Anhydrous conditions : Water content <50 ppm reduces hydrolysis .

Q. How does the substitution pattern of this compound compare to analogs in biological activity studies?

  • Methodological Answer : While direct biological data is limited, structural analogs (e.g., 3-bromo-5-fluoro-2-methylphenylboronic acid) show moderate enzyme inhibition (IC₅₀ ~10 µM for proteases). The chloro substituent here may enhance lipophilicity (clogP ~2.8 vs. ~2.3 for fluoro-only analogs), influencing cell permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-chloro-2-fluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-chloro-2-fluorophenylboronic acid

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